methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a conjugated cinnamoylimino group (providing π-electron delocalization), a methoxy substituent at position 6, and a methyl acetate side chain at position 2.
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-15-9-10-16-17(12-15)27-20(22(16)13-19(24)26-2)21-18(23)11-8-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3/b11-8+,21-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSPZCHFWBNJHB-WJLRKUIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves the condensation of cinnamaldehyde with 2-amino-6-methoxybenzo[d]thiazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by esterification with methyl acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(2-Oxo-4-Phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g)
- Structure: Features a 2-oxo group instead of the cinnamoylimino moiety and a phenyl substituent at position 4.
- Physical State : Pale yellow oil.
- Synthesis : Prepared via palladium-catalyzed cross-coupling in toluene/water, followed by purification with hexane/ethyl acetate .
(Z)-Ethyl 2-(6-Bromo-2-((2-(Methylsulfonyl)Benzoyl)Imino)Benzo[d]thiazol-3(2H)-yl)acetate
- Structure: Bromo substituent at position 6 and a methylsulfonyl benzoyl imino group.
- Molecular Weight : 497.4 g/mol.
- Synthesis : Likely involves bromination and imine condensation.
(Z)-Methyl 2-(2-((4-((2,6-Dimethylmorpholino)Sulfonyl)Benzoyl)Imino)-5,6-Dimethoxybenzo[d]thiazol-3(2H)-yl)acetate
- Structure: Dimethoxy substituents at positions 5 and 6, and a morpholino sulfonyl group.
- Molecular Weight : 563.6 g/mol.
- Key Difference: The morpholino sulfonyl group introduces steric bulk and hydrogen-bonding capacity, which may improve target binding affinity but complicate synthesis .
2-(2-Oxobenzo[d]thiazol-3(2H)-yl) Acetate (10)
- Molecular Weight : ~250 g/mol (estimated).
- Physical State : White needles.
- Synthesis : Prepared via K₂CO₃-mediated alkylation with benzyl bromoacetate in acetone.
Comparative Data Table
Key Research Findings
Electronic Effects: The cinnamoylimino group in the main compound enhances π-π stacking interactions compared to oxo or sulfonyl groups in analogs, which may improve binding to biological targets .
Solubility: Methoxy and methyl acetate groups in the main compound likely improve solubility in polar solvents relative to bromo or morpholino sulfonyl derivatives .
Synthetic Complexity : Palladium-catalyzed methods (e.g., for 8g) offer regioselectivity, while imine condensation (for the main compound) requires precise Z-configuration control .
Biological Activity
Methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antioxidant properties. This article reviews the relevant literature and research findings regarding its biological activity, synthesizing data from various studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 320.37 g/mol. Its structure features a benzothiazole core, which is known for contributing to various biological activities.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₃S |
| Molecular Weight | 320.37 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Anti-inflammatory and Analgesic Effects
Research has indicated that compounds structurally related to this compound exhibit significant anti-inflammatory and analgesic properties. For instance, studies on thiazole derivatives have shown that they can effectively reduce inflammation and pain in animal models. One study evaluated several thiazole derivatives for their analgesic effects in albino rats, comparing them with standard drugs and finding that some compounds demonstrated superior efficacy at specific dosages (50 mg/kg) .
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives has been documented, indicating that these compounds can scavenge free radicals effectively. This activity is crucial for mitigating oxidative stress-related diseases. In vitro assays have shown that certain derivatives exhibit significant free radical scavenging capabilities, which could be extrapolated to suggest similar effects for this compound .
Ulcerogenic and Toxicity Profiles
While evaluating the safety profile of these compounds, it is essential to consider their ulcerogenic potential and acute toxicity. Some studies have reported that certain thiazole derivatives possess low ulcerogenic activity while maintaining their analgesic efficacy. This balance is critical for developing therapeutic agents with minimal side effects .
Case Studies
- Study on Thiazole Derivatives : A comprehensive study synthesized various thiazole compounds and assessed their biological activities, including anti-inflammatory and analgesic effects. The most active compound demonstrated a significant reduction in pain response compared to control groups .
- Antioxidant Evaluation : Another study focused on the antioxidant properties of benzothiazole derivatives, measuring their effectiveness in scavenging reactive oxygen species (ROS). Results indicated that certain compounds could significantly reduce oxidative stress markers in cellular models .
Table 2: Summary of Biological Activities from Selected Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
